5-氨基咪唑核苷酸

描述

Synthesis Analysis

The synthesis of AIR involves several steps. The furanose (5- carbon) sugar in AIR comes from the pentose phosphate pathway, which converts glucose into ribose 5-phosphate (R5P) . The subsequent reactions which attach the amino imidazole portion of the molecule begin when R5P is activated as its pyrophosphate derivative, phosphoribosyl pyrophosphate (PRPP) . This reaction is catalyzed by ribose-phosphate diphosphokinase . Five biosynthetic steps complete the transformation .Molecular Structure Analysis

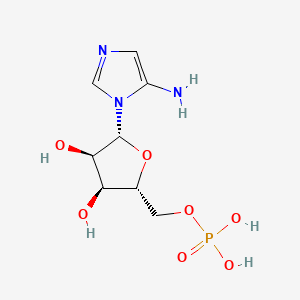

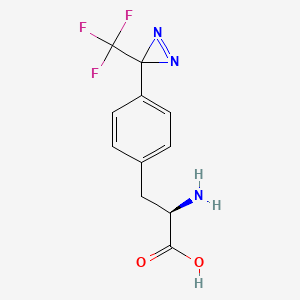

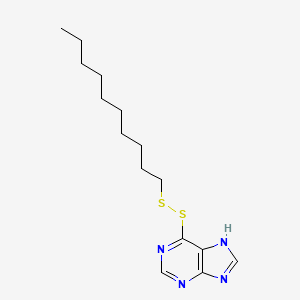

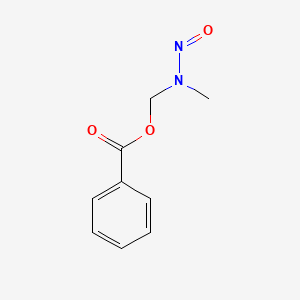

The general structure of a ribonucleotide consists of a phosphate group, a ribose sugar group, and a nucleobase . In the case of AIR, the nucleobase is an aminoimidazole .Chemical Reactions Analysis

AIR is an intermediate in the formation of purine nucleotides via inosine-5-monophosphate, and hence is a building block for DNA and RNA . The vitamins thiamine and cobalamin also contain fragments derived from AIR . It is an intermediate in the adenine pathway and is synthesized from 5′-phosphoribosylformylglycinamidine by AIR synthetase .Physical And Chemical Properties Analysis

AIR is a gray-white, hygroscopic, fluffy solid . Its melting point is 92-94°C .科学研究应用

结构和功能见解

- PurM蛋白结构: 热门和地球杆菌中5-氨基咪唑核苷酸(AIR)合成酶(PurM)的晶体结构揭示了酶的配体结合和结构动态的见解(Kanagawa et al., 2015)。

生化途径

- 嘌呤-硫胺代谢网络: AIR在沙门氏菌中作为硫胺合成的前体,说明了它在嘌呤和硫胺生物合成途径之间相互连接中的作用(Bazurto & Downs, 2011)。

- 通过嘌呤生物合成激活AMPK: 5-氨基咪唑-4-羧酰胺核苷酸(ZMP)激活AMP激活蛋白激酶(AMPK),展示了AIR在细胞能量感知和调节中的代谢重要性(Asby et al., 2015)。

细胞和分子应用

- 细菌中核糖开关功能: 一类核糖开关选择性结合ZMP和ZTP(与AIR相关)调节嘌呤生物合成和一碳代谢,突显了AIR中间体影响的遗传调控机制(Kim, Nelson, & Breaker, 2015)。

- 葡萄膜黑色素细胞生长抑制: 在葡萄膜黑色素细胞系中应用氨基咪唑羧胺核苷酸(AICAR)展示了AIR衍生物在癌症治疗中的潜在治疗作用(Al-Moujahed et al., 2014)。

酶学和化学分析

- 酶PAICS结构和功能: 双功能酶PAICS的结构,在AIR涉及的嘌呤生物合成步骤中催化,提供了跨物种底物结合和酶功能的见解(Taschner et al., 2013)。

- PurE酶活性测定: 了解PurE酶中AIR的生化转化可以指导抗微生物靶标的开发,并促进高通量筛选方法(Sullivan et al., 2014)。

合成应用和药物发现

- 环二核苷酸类似物的合成: 环二-5-氨基咪唑-4-羧酰胺-1-β-d-核糖呋喃核苷酸单磷酸(c-di-ZMP)的化学合成为探索CDN结构和功能提供了新途径,有助于理解与AIR相关的分子(Tarashima et al., 2021)。

- 在癌症治疗中的AICAr: 对AICAr的AMPK依赖和非依赖效应的研究,为其在癌症治疗中的应用提供信息,并强调在AMPK信号通路中谨慎解释其效应的必要性(Visnjic et al., 2021)。

安全和危害

未来方向

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N3O7P/c9-5-1-10-3-11(5)8-7(13)6(12)4(18-8)2-17-19(14,15)16/h1,3-4,6-8,12-13H,2,9H2,(H2,14,15,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDACUKOKVHBVHJ-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=N1)C2C(C(C(O2)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948494 | |

| Record name | 1H-Imidazol-5-amine, 1-(5-O-phosphono-beta-D-ribofuranosyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminoimidazole ribonucleotide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

5-Aminoimidazole ribonucleotide | |

CAS RN |

25635-88-5 | |

| Record name | Aminoimidazole ribonucleotide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25635-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoimidazole ribotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025635885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazol-5-amine, 1-(5-O-phosphono-beta-D-ribofuranosyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminoimidazole ribonucleotide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Hydroxy-3-{[1-(5-hydroxy-1h-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile](/img/structure/B1216522.png)

![5-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-3-(methylamino)-1,3-thiazolidin-4-one](/img/structure/B1216530.png)